N-(4-ethoxyphenyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylene)hydrazino]ethyl}methanesulfonamide
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Overview
Description
N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE is a complex organic compound that features a combination of aromatic, hydrazine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction between 4-ethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then reacted with pyridine-3-carboxaldehyde under acidic or basic conditions to form the final product.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its sulfonamide group, which is known for its antibacterial properties. Research could focus on its efficacy against various bacterial strains or its role as an enzyme inhibitor.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in organic reactions. Its stability and reactivity make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE would depend on its specific application. For instance, if used as an antibacterial agent, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE
- N-(4-CHLOROPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE
Uniqueness
The uniqueness of N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE lies in its ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H20N4O4S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H20N4O4S/c1-3-25-16-8-6-15(7-9-16)21(26(2,23)24)13-17(22)20-19-12-14-5-4-10-18-11-14/h4-12H,3,13H2,1-2H3,(H,20,22)/b19-12+ |
InChI Key |
VGTATXLUCZPONI-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CN=CC=C2)S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CN=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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